2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C11H11N3O2. It is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds .
Preparation Methods
The synthesis of 2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of cyanoacetohydrazide with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated under reflux conditions . The product is then purified through recrystallization.
Chemical Reactions Analysis
2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Cyanoacetohydrazide: A precursor used in the synthesis of various heterocyclic compounds.
4-methoxybenzaldehyde: A starting material used in the synthesis of 2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide.
2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: Another compound with similar applications in heterocyclic synthesis.
These compounds share some similarities in their chemical structure and reactivity, but 2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups and its versatility in various chemical reactions.
Properties
IUPAC Name |
2-cyano-N-[(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)8-13-14-11(15)6-7-12/h2-5,8H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZFHVVLMCTTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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